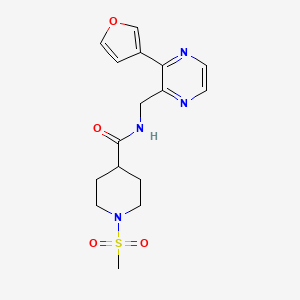

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Description

N-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core modified with a methylsulfonyl group at the 1-position and a (3-(furan-3-yl)pyrazin-2-yl)methyl substituent on the amide nitrogen.

Properties

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S/c1-25(22,23)20-7-2-12(3-8-20)16(21)19-10-14-15(18-6-5-17-14)13-4-9-24-11-13/h4-6,9,11-12H,2-3,7-8,10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLXVOSZKARFHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=NC=CN=C2C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the individual ring systems. The furan and pyrazine rings are synthesized separately and then linked through a series of reactions that introduce the piperidine ring and the carboxamide group. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated version of the original molecule.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: It may have biological activity that makes it useful in studying cellular processes or as a lead compound in drug discovery.

Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it interacts with specific biological targets.

Industry: Its unique structure might make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Structural and Functional Insights

- Heteroaromatic Substitutions: Furan vs. Furan vs. Pyridine: The pyridine variant (CAS 2097859-91-9) introduces a basic nitrogen atom, likely enhancing aqueous solubility and hydrogen-bonding capacity . Ethoxyphenoxy Substituent: The compound in features a bulkier ethoxyphenoxy group, which may influence steric interactions with biological targets .

Sulfonyl Modifications :

- The target compound’s methylsulfonyl group is smaller and less lipophilic than the isopropylsulfonyl group in CAS 2660260-79-3. Larger sulfonyl groups may improve metabolic stability but reduce membrane permeability .

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide, a compound featuring a unique combination of furan and pyrazine moieties, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes:

- Furan ring : A five-membered aromatic ring containing oxygen.

- Pyrazine moiety : A six-membered ring containing two nitrogen atoms.

- Piperidine structure : A six-membered ring with one nitrogen atom and a methylsulfonyl group.

The molecular formula is , with a molecular weight of approximately 316.37 g/mol.

Anticancer Activity

Research indicates that compounds similar to N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide exhibit significant anticancer properties. For instance, studies on sulfonamide derivatives show that they can induce apoptosis in cancer cell lines through various mechanisms.

- Mechanism of Action :

- Apoptosis Induction : Compounds have been shown to activate caspases (caspase 3, 8, and 9), which are critical in the apoptotic pathway. Activation leads to increased apoptosis in cancer cells while sparing normal cells .

- Inhibition of NF-kB : The compound may suppress NF-kB expression, a protein complex that plays a key role in regulating the immune response to infection and is often found to be overactive in cancer cells .

- Promotion of Autophagy : Increased formation of autophagosomes and expression of beclin-1 have been observed, indicating that the compound may promote autophagy, an essential process for cellular homeostasis and survival under stress conditions .

In Vitro Studies

Several studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 3b | MCF-7 (Breast Cancer) | 0.25 | Apoptosis via caspase activation |

| Compound 3b | MDA-MB-231 (Breast Cancer) | 0.5 | Autophagy induction |

| Cisplatin | MCF-7 | 0.5 | DNA damage response |

These findings suggest that N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide may possess similar or enhanced biological activity compared to established chemotherapeutic agents like cisplatin.

Study on Sulfonamide Derivatives

A study focused on synthesizing novel sulfonamide derivatives demonstrated significant anticancer activity against breast cancer cell lines. The compounds exhibited stronger cytotoxicity than cisplatin and were effective at lower concentrations, indicating their potential as new therapeutic agents .

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship has shown that modifications to the sulfonamide group can enhance biological activity. For example, introducing specific functional groups can increase the potency against various cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.